(2-Bromo-3-(trifluoromethoxy)phenyl)methanol CAS number 2169396-69-2
(2-Bromo-3-(trifluoromethoxy)phenyl)methanol CAS number 2169396-69-2
Topic: (2-Bromo-3-(trifluoromethoxy)phenyl)methanol (CAS 2169396-69-2) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
The "Pivot" Scaffold for Lipophilic Bioisostere Integration
Executive Summary
(2-Bromo-3-(trifluoromethoxy)phenyl)methanol (CAS 2169396-69-2) represents a high-value "pivot" scaffold in modern medicinal chemistry. It combines three critical structural features: a benzylic alcohol for versatile linker attachment, an aryl bromide for cross-coupling expansion, and a trifluoromethoxy (-OCF3) group.
The -OCF3 moiety is increasingly utilized as a "super-lipophilic" bioisostere for chlorine or trifluoromethyl groups. It offers unique conformational properties (orthogonal to the ring) and enhanced metabolic stability, often improving the pharmacokinetic (PK) profile of drug candidates. This guide details the physicochemical profile, synthetic pathways, and strategic applications of this compound.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 2169396-69-2 |
| IUPAC Name | (2-Bromo-3-(trifluoromethoxy)phenyl)methanol |
| Molecular Formula | C8H6BrF3O2 |
| Molecular Weight | 271.03 g/mol |
| Appearance | White to off-white solid / crystalline powder |
| Predicted LogP | ~2.8 - 3.1 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 4 |
| Rotatable Bonds | 2 (C-O, C-C) |
Synthetic Pathways[6][7][8]
While the compound is commercially available as a building block, in-house synthesis is often required for scale-up or analog generation. The most robust route involves the reduction of the corresponding benzaldehyde.
Primary Synthesis: Chemoselective Reduction
Precursor: 2-Bromo-3-(trifluoromethoxy)benzaldehyde (CAS 1114808-95-5).
Rationale: Sodium borohydride (NaBH4) is selected over stronger reducing agents (e.g., LiAlH4) to ensure chemoselectivity. The aryl bromide and trifluoromethoxy groups are sensitive to harsh reducing conditions or lithium-halogen exchange; NaBH4 preserves these functionalities.
Protocol: Bench-Scale Synthesis (10 mmol)
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Charge the RBF with 2-Bromo-3-(trifluoromethoxy)benzaldehyde (2.69 g, 10.0 mmol) and anhydrous Methanol (MeOH) (30 mL). Cool the solution to 0 °C using an ice bath.
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Reduction: Add Sodium Borohydride (NaBH4) (0.42 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H2).
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Reaction: Remove the ice bath and stir at room temperature (RT) for 1-2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of the aldehyde peak.
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Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH4Cl (20 mL).
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Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate.
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Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Upstream Logic: Accessing the Aldehyde
The precursor aldehyde is typically accessed via Directed Ortho Metalation (DoM) or Sandmeyer sequences , though regioselectivity is challenging due to the competing directing effects of the Br and OCF3 groups.
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Route A (DoM): Lithiation of 1-bromo-2-(trifluoromethoxy)benzene is risky due to Halogen-Metal Exchange (HME).
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Route B (Sandmeyer): Starting from 2-amino-3-(trifluoromethoxy)benzoic acid , converting the amine to Br (Sandmeyer), followed by reduction of the acid to the alcohol. This is the preferred industrial route for establishing the 1,2,3-substitution pattern reliably.
Strategic Applications in Drug Design
This scaffold is designed for Divergent Synthesis . The alcohol and bromide handles allow the molecule to serve as a central connector.
The Trifluoromethoxy Advantage
The -OCF3 group is not just a "heavy halogen."
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Conformation: The O-CF3 bond lies orthogonal to the aromatic ring, creating a unique 3D volume that can fill hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
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Metabolic Shield: Placing -OCF3 at the 3-position blocks metabolic oxidation at that site and electronically deactivates the ring, reducing the liability of oxidative metabolism (CYP450).
Functionalization Workflows
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Suzuki-Miyaura Coupling: The C2-Bromine is sterically crowded but highly reactive in Pd-catalyzed cross-couplings. It allows the installation of biaryl systems.
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Catalyst Choice: Use active bulky phosphines (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to overcome the steric hindrance from the ortho-hydroxymethyl and ortho-trifluoromethoxy groups.
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Alcohol Activation: The benzylic alcohol can be converted to a leaving group (Cl, Br, OMs) for SN2 reactions (e.g., ether synthesis, amine alkylation).
Visualization of Workflows
The following diagram illustrates the synthesis and divergent application of the scaffold.
Figure 1: Synthesis and divergent reactivity profile of the (2-Bromo-3-(trifluoromethoxy)phenyl)methanol scaffold.
Handling & Safety (E-E-A-T)
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Hazards: As a benzyl alcohol derivative, it is likely an irritant (Skin/Eye/Respiratory). The precursor aldehyde and benzyl halide derivatives are potential lachrymators and skin sensitizers.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. The -OCF3 group is stable, but the benzylic position is susceptible to slow oxidation if exposed to air/light over prolonged periods.
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Waste: Halogenated organic waste. Do not mix with strong oxidizers.
References
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Leroux, F. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI Molecules. Link
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Sigma-Aldrich. (2024). Product Specification: 2-Bromo-3-(trifluoromethyl)benzaldehyde (Analogous Precursor Data). Link
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ChemicalBook. (2024). CAS 2169396-69-2 Entry and Supplier Data. Link
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Guo, P., et al. (2022).[1] Synthesis of Secondary Trifluoromethylated Alkyl Bromides. Organic Letters. (Demonstrates reactivity of related fluorinated motifs). Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52987706 (Related 2-Bromo-3-methyl analog). Link
